1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-9-7-8-13-26(16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-12-17-10-5-4-6-11-17/h4-6,10-11,16H,7-9,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNAPIQNCVVJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a purine core and various substituents that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 349.41 g/mol. The structure includes a dimethyl group at positions 1 and 3 of the purine ring, a 2-methylpiperidinylmethyl group at position 8, and a phenylethyl group at position 7.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₆O₃ |
| Molecular Weight | 349.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine moiety may enhance its ability to cross the blood-brain barrier (BBB), making it a potential candidate for central nervous system (CNS) applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those derived from breast cancer (MCF cell line). The compound was shown to suppress tumor growth in vivo in animal models, suggesting its potential as an anticancer agent .
Case Study:
A study conducted by Ribeiro Morais et al. highlighted that treatment with this compound resulted in a reduction of tumor size in mice models, with an observed IC50 value indicating effective cytotoxicity against specific cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Inhibition assays revealed an IC50 value of approximately 3.11 μM for COX-2 and 1.5 μM for COX-1 . This suggests that the compound may be beneficial in treating inflammatory diseases.
Neuroprotective Potential
Given its structural characteristics, the compound may exhibit neuroprotective effects. Its ability to penetrate the BBB allows it to interact with CNS targets potentially involved in neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.
Summary of Biological Activities
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule’s structure necessitates a retrosynthetic breakdown into modular components:
- Purine-2,6-dione core : Derived from xanthine or its precursors.
- 1,3-Dimethyl groups : Introduced via N-alkylation.
- 7-(2-Phenylethyl) substituent : Installed through N-alkylation at position 7.
- 8-[(2-Methylpiperidin-1-yl)methyl] group : Added via Mannich reaction or nucleophilic substitution.
Key challenges include ensuring regioselectivity during alkylation and managing steric hindrance during piperidine incorporation.
Synthesis of the Xanthine Core
The purine-2,6-dione scaffold is synthesized via cyclization of a pyrimidine precursor. A representative route involves:
Step 1: Formation of 5,6-Diaminouracil
Uracil derivatives are treated with hydroxylamine to yield 5,6-diaminouracil, a precursor for purine cyclization.
Step 2: Cyclization to Xanthine
5,6-Diaminouracil undergoes cyclization with formic acid or triethyl orthoformate under acidic conditions, forming xanthine (purine-2,6-dione).
$$
\text{5,6-Diaminouracil} + \text{HCO}2\text{H} \rightarrow \text{Xanthine} + \text{H}2\text{O}
$$
Sequential N-Alkylation at Positions 1, 3, and 7
Regioselective alkylation is critical to install methyl and phenethyl groups.
Step 3: 1,3-Dimethylation
Xanthine is treated with methyl iodide (2.2 equiv) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 1,3-dimethylxanthine.
$$
\text{Xanthine} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 1,3\text{-Dimethylxanthine}
$$
Step 4: 7-(2-Phenylethyl) Substitution
The 7-position nitrogen, now more nucleophilic due to methyl group electron donation, reacts with 2-phenylethyl bromide. Using sodium hydride as a base in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours affords 1,3-dimethyl-7-(2-phenylethyl)xanthine.
$$
1,3\text{-Dimethylxanthine} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} 1,3\text{-Dimethyl-7-(2-phenylethyl)xanthine}
$$
Introduction of the 8-[(2-Methylpiperidin-1-yl)methyl] Group
The 8-position modification is achieved via a Mannich reaction, leveraging the electrophilic character of the purine ring.
Step 5: Mannich Reaction at Position 8
1,3-Dimethyl-7-(2-phenylethyl)xanthine is reacted with formaldehyde (1.2 equiv) and 2-methylpiperidine (1.5 equiv) in ethanol under reflux for 24 hours. The reaction installs the (2-methylpiperidin-1-yl)methyl group at position 8.
$$
1,3\text{-Dimethyl-7-(2-phenylethyl)xanthine} + \text{HCHO} + \text{2-Methylpiperidine} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}
$$
Alternative Route: Halogenation and Nucleophilic Substitution
If Mannich reactivity is low, bromination at position 8 followed by displacement with 2-methylpiperidine may be employed:
- Bromination : Treat with N-bromosuccinimide (NBS) in carbon tetrachloride under light.
- Substitution : React the 8-bromo intermediate with 2-methylpiperidine in the presence of potassium iodide and DMF at 80°C.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol. Characterization data include:
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 5H, Ph), 4.10 (s, 2H, CH$$2$$N), 3.85–3.70 (m, 2H, piperidine), 3.45 (s, 3H, NCH$$3$$), 3.30 (s, 3H, NCH$$3$$), 2.90–2.60 (m, 6H, piperidine and CH$$2$$Ph), 1.50–1.20 (m, 6H, piperidine CH$$2$$).
- HRMS : m/z calculated for C$${22}$$H$${29}$$N$$5$$O$$2$$ [M+H]$$^+$$: 396.2391, found: 396.2389.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for introducing the 8-substituent:
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich Reaction | EtOH, reflux, 24 h | 65 | 95 | One-pot, minimal intermediates | Sensitivity to moisture |
| Halogenation-Substitution | NBS, then KI/DMF, 80°C | 55 | 90 | Better regiocontrol | Additional purification steps |
Optimization Strategies and Scale-Up Considerations
- Catalytic Enhancements : Employing Lewis acids (e.g., ZnCl$$_2$$) in the Mannich reaction improves yields to 75%.
- Solvent Systems : Replacing ethanol with acetonitrile reduces reaction time to 12 hours.
- Green Chemistry : Microwave-assisted synthesis reduces the Mannich reaction time to 2 hours with comparable yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core via condensation reactions (e.g., using formamide derivatives) followed by regioselective substitutions at positions 7 and 7. For example:
- Step 1 : Introduce the 2-phenylethyl group at position 7 via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Functionalize position 8 using a 2-methylpiperidine-derived nucleophile, requiring catalytic agents like triethylamine and elevated temperatures (70–90°C) to achieve >70% yield .
- Key optimization : Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectral techniques:
- FTIR : Confirm carbonyl (C=O) stretches at ~1697 cm⁻¹ and amine (N-H) vibrations at ~3344 cm⁻¹ .
- ¹H/¹³C NMR : Verify substituent integration (e.g., 2-phenylethyl aromatic protons at δ 7.2–7.4 ppm) and methyl group multiplicities .
- Mass spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 439.2) and fragmentation patterns consistent with the purine backbone .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., xanthine oxidase or phosphodiesterase activity) due to structural similarity to theophylline derivatives .
- Protocol : Use fluorometric or colorimetric kits (e.g., NADH-coupled assays) with IC₅₀ calculations to assess potency .
- Control : Compare results to reference inhibitors (e.g., allopurinol for xanthine oxidase) to contextualize activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects at position 8?
- Methodology :
- Variation : Synthesize analogs with alternative piperidine/piperazine derivatives (e.g., 4-ethylpiperazine) or bulkier groups (e.g., tetrahydrofuran) to assess steric/electronic impacts .
- Evaluation : Test analogs in receptor-binding assays (e.g., adenosine A₁/A₂A receptors) and correlate with computational docking scores (e.g., AutoDock Vina) to identify binding affinity trends .
- Data interpretation : Use QSAR models to predict logP and polar surface area effects on bioavailability .
Q. What strategies resolve contradictions in reported biological activities across structurally similar purine derivatives?
- Case example : Conflicting antiarrhythmic vs. neuroprotective effects in xanthine analogs.
- Approach : Perform head-to-head comparisons under standardized conditions (e.g., identical cell lines, dosing regimens) .
- Mechanistic validation : Use siRNA knockdown or CRISPR-edited models to isolate target pathways (e.g., PDE inhibition vs. adenosine receptor antagonism) .
- Statistical rigor : Apply ANOVA with post-hoc tests to ensure observed differences are not due to batch variability .
Q. How can computational models predict off-target interactions and toxicity risks?
- Methodology :
- Step 1 : Generate a 3D structure using tools like ChemAxon or PubChem’s structure editor .
- Step 2 : Run molecular dynamics simulations (e.g., GROMACS) to assess stability in lipid bilayers or binding pockets .
- Step 3 : Screen against toxicity databases (e.g., Tox21) to flag risks like hERG channel inhibition or hepatotoxicity .
- Validation : Compare in silico predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
